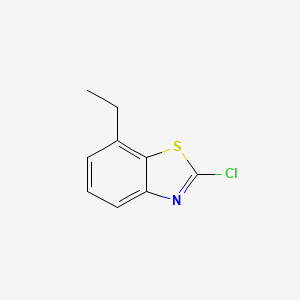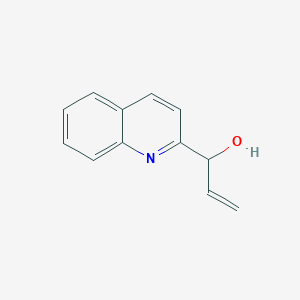
1-(Quinolin-2-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-2-yl)prop-2-en-1-ol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to a propenol group, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline with propargyl alcohol under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Quinolin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenol group to a propanol group.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, substituted quinoline compounds, and reduced propenol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-2-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(Quinolin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, quinoline, shares the core structure but lacks the propenol group.
Quinolin-2-one: This compound features a carbonyl group at the 2-position instead of the propenol group.
Quinoline N-oxides: These derivatives have an oxygen atom bonded to the nitrogen in the quinoline ring.
Uniqueness: 1-(Quinolin-2-yl)prop-2-en-1-ol is unique due to the presence of the propenol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications, making the compound a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-quinolin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h2-8,12,14H,1H2 |
InChI-Schlüssel |
WZACAVYNUCBGLA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=NC2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


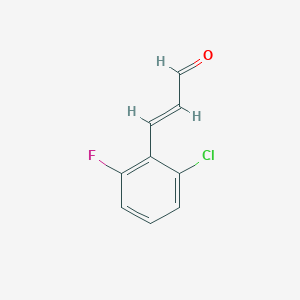
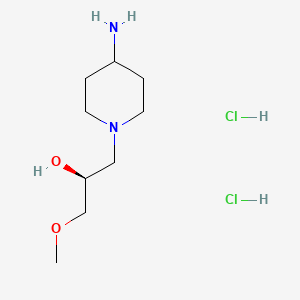

![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
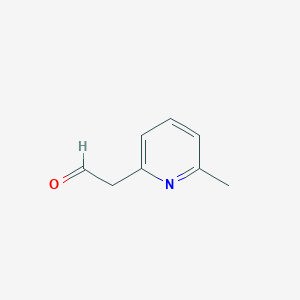



![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)


